Cas no 40546-94-9 (rac-6-Methyl-4-phenylchroman-2-one)

Technical Introduction for rac-6-Methyl-4-phenylchroman-2-one rac-6-Methyl-4-phenylchroman-2-one is a chiral organic compound belonging to the chromanone class, featuring a phenyl substituent at the 4-position and a methyl group at the 6-position. This structural motif is of interest in synthetic and medicinal chemistry due to its potential as a building block for bioactive molecules. The racemic form allows for versatile applications in stereochemical studies and intermediate synthesis. Its well-defined molecular framework facilitates investigations into structure-activity relationships, particularly in the development of pharmacologically relevant compounds. The compound’s stability and synthetic accessibility make it a practical choice for research in heterocyclic and asymmetric synthesis.
rac-6-Methyl-4-phenylchroman-2-one structure
40546-94-9 structure
商品名:rac-6-Methyl-4-phenylchroman-2-one
CAS番号:40546-94-9
MF:C16H14O2
メガワット:238.2812
MDL:MFCD03695019
CID:55242
PubChem ID:87561521

rac-6-Methyl-4-phenylchroman-2-one 化学的及び物理的性質

名前と識別子

    • 6-Methyl-4-phenylchroman-2-one
    • 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one
    • rac-6-Methyl-4-phenylchroman-2-one
    • 6-Methyl-4-phenyl-2-chromanone
    • rac-6-Methyl-4-pheny
    • 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one
    • 3,4-dihydro-6-methyl-4-phenylcoumarin
    • 6-Methy1-4-phenyl-chroMan-2-one
    • 6-methyl-4-phenyl-
    • 6-METHYL-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN
    • 6-methyl-4-phenyl-3,4-dihydrobenzopyran-2-one
    • 6-Methyl-4-phenyl-3,4-dihydrovanillin
    • 6-methyl-4-phenyl-chroman-2-one
    • Dihydro methyl phenyl benzopyran one
    • forTolterodine-L-tartrate
    • 6-Methyl-4-phenyl-3,4-dihydrocoumarin
    • 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
    • 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-4-phenyl-
    • Tolterodine Lactone Impurity
    • 6-methyl-4-phenyl-3,4-dihydrochromen-2-one
    • rac-6-Methyl-4-phen
    • AMY13850
    • SY036927
    • AKOS005540927
    • A6781
    • CHEMBL1577712
    • MLS000770098
    • SCHEMBL820663
    • 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-4-phenyl-; Hydrocoumarin, 6-methyl-4-phenyl- (6CI,7CI); 3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one; 6-Methyl-4-phenyl-3,4-dihydro-1-benzopyran-2-one; 6-Methyl-4-phenyl-3,4-dihydrocoumarin; 6-Methyl-4-phenylchroman-2-one
    • 6-methyl-4 phenyl-3,4-dihydrocoumarin
    • 40546-94-9
    • FT-0672138
    • HZV4M5D4AX
    • SUHIZPDCJOQZLN-UHFFFAOYSA-N
    • AC-1140
    • MFCD03695019
    • SMR000434830
    • CS-0152906
    • DS-0518
    • M2093
    • AB15711
    • DTXSID00960958
    • FT-0639650
    • HMS2795N08
    • STK604917
    • 51737-00-9
    • DB-001323
    • DB-304105
    • 6-methyl-4-phenyl-3,4-dihydro-1-benzopyran-2-one
    • 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-one
    • (4S)-6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
    • MDL: MFCD03695019
    • インチ: 1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3
    • InChIKey: SUHIZPDCJOQZLN-UHFFFAOYSA-N
    • ほほえんだ: O1C(C([H])([H])C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C(C([H])([H])[H])C([H])=C([H])C1=2)=O

計算された属性

  • せいみつぶんしりょう: 238.09942
  • どういたいしつりょう: 238.099
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.166
  • ゆうかいてん: 79.0 to 84.0 deg-C
  • ふってん: 230°C/16mmHg(lit.)
  • フラッシュポイント: 146.3°C
  • 屈折率: 1.595
  • PSA: 26.3
  • LogP: 3.43600

rac-6-Methyl-4-phenylchroman-2-one セキュリティ情報

rac-6-Methyl-4-phenylchroman-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2093-5g
rac-6-Methyl-4-phenylchroman-2-one
40546-94-9 98.0%(GC)
5g
¥235.0 2022-06-10
abcr
AB261713-100 g
6-Methyl-4-phenyl-2-chromanone; .
40546-94-9
100 g
€376.90 2023-07-20
eNovation Chemicals LLC
D504620-1g
6-Methyl-4-phenylchroMan-2-one
40546-94-9 97%
1g
$110 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M32850-250mg
6-Methyl-4-phenylchroman-2-one
40546-94-9
250mg
¥36.0 2021-09-04
TRC
M326450-250mg
rac-6-Methyl-4-phenylchroman-2-one
40546-94-9
250mg
$98.00 2023-05-17
Chemenu
CM162538-100g
6-Methyl-4-phenylchroman-2-one
40546-94-9 97%
100g
$315 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M32850-25g
6-Methyl-4-phenylchroman-2-one
40546-94-9
25g
¥726.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M32850-5g
6-Methyl-4-phenylchroman-2-one
40546-94-9
5g
¥236.0 2021-09-04
abcr
AB261713-25 g
6-Methyl-4-phenyl-2-chromanone; .
40546-94-9
25 g
€156.40 2023-07-20
abcr
AB261713-10 g
6-Methyl-4-phenyl-2-chromanone; .
40546-94-9
10 g
€110.20 2023-07-20

rac-6-Methyl-4-phenylchroman-2-oneに関する追加情報

Professional Introduction to Rac-6-Methyl-4-phenylchroman-2-one (CAS No. 40546-94-9)

Rac-6-Methyl-4-phenylchroman-2-one, a compound with the chemical identifier CAS No. 40546-94-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chroman derivative has garnered attention due to its structural properties and potential applications in medicinal research. The compound's molecular framework, characterized by a chromane core, makes it a valuable candidate for further exploration in drug discovery and therapeutic development.

The chromane scaffold of Rac-6-Methyl-4-phenylchroman-2-one is particularly noteworthy for its versatility in chemical modifications and biological interactions. This structural motif is commonly found in natural products and synthetic molecules, contributing to its pharmacological relevance. The presence of a methyl group at the 6-position and a phenyl ring at the 4-position enhances the compound's complexity, offering multiple sites for functionalization and interaction with biological targets.

Recent studies have highlighted the potential of chroman derivatives in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications. The structural features of Rac-6-Methyl-4-phenylchroman-2-one make it an attractive candidate for further investigation in these domains. Researchers have been particularly interested in its ability to modulate enzymatic activities and cellular pathways associated with disease mechanisms.

In the realm of drug discovery, Rac-6-Methyl-4-phenylchroman-2-one has been explored as a lead compound for developing novel therapeutic agents. Its chromane core provides a stable platform for designing molecules with enhanced binding affinity and selectivity. The compound's ability to interact with specific biological receptors or enzymes suggests its potential as an intermediate in synthesizing more complex pharmacophores.

The synthesis of Rac-6-Methyl-4-phenylchroman-2-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct detailed studies without compromising on quality. The development of efficient synthetic routes has also facilitated the production of analogs, allowing for structural diversification and functional group modifications.

Biological activity assays have revealed promising results regarding the pharmacological profile of Rac-6-Methyl-4-phenylchroman-2-one. Preliminary experiments indicate that the compound exhibits inhibitory effects on certain enzymes and pathways implicated in inflammation and cancer progression. These findings have spurred further research into its mechanism of action and potential therapeutic applications.

The compound's stability under various conditions makes it suitable for both preclinical and clinical studies. Its compatibility with standard analytical techniques ensures accurate characterization and quantification during research investigations. This stability is crucial for maintaining the integrity of experimental data and supporting robust pharmacokinetic studies.

Future directions in the study of Rac-6-Methyl-4-phenylchroman-2-one include exploring its role in drug development through computational modeling and high-throughput screening. These approaches can accelerate the identification of novel derivatives with improved pharmacological properties. Additionally, investigating the compound's interactions with biological targets at the molecular level will provide deeper insights into its mode of action.

The growing interest in chroman derivatives underscores their importance as building blocks in medicinal chemistry. Rac-6-Methyl-4-phenylchroman-2-one exemplifies how structurally diverse molecules can contribute to advancements in healthcare solutions. As research continues to uncover new applications, this compound remains a cornerstone in the pursuit of innovative therapeutic strategies.

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